molecular formula C9H10ClNO B7797187 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE

6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE

Cat. No.: B7797187
M. Wt: 183.63 g/mol
InChI Key: CWEGKILGPOHDEU-UHFFFAOYSA-N
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Description

Overview of Benzopyran Derivatives and their Significance in Pharmaceutical Research

Benzopyran derivatives are a class of organic compounds that feature a bicyclic structure composed of a benzene (B151609) ring fused to a pyran ring. This core structure, also known as a chromene, is a privileged medicinal pharmacophore found in a plethora of natural products, including alkaloids, flavonoids, and tocopherols. ijbpas.com The widespread presence of the benzopyran moiety in nature hints at its evolutionary selection for biological relevance, making it a fertile ground for pharmaceutical research.

The significance of benzopyran derivatives in pharmaceutical research is underscored by their broad and diverse range of biological activities. These compounds have been shown to interact with a variety of cellular targets, leading to a wide spectrum of pharmacological effects. ijbpas.com The therapeutic potential of benzopyran-based compounds is extensive, with demonstrated activities including:

Antimicrobial and Antifungal: The ability to combat various pathogenic microorganisms.

Anti-inflammatory: Modulating the body's inflammatory response.

Anticancer: Exhibiting cytotoxicity against various cancer cell lines. mdpi.com

Antiviral: Including activity against the Human Immunodeficiency Virus (HIV).

Anticoagulant: Affecting the blood clotting cascade.

Anticonvulsant and Analgesic: Showing effects on the central nervous system.

The versatility of the benzopyran scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability has made it a valuable template for the design and synthesis of novel therapeutic agents. mdpi.com

Biological Activity of Benzopyran Derivatives Examples of Investigated Therapeutic Areas
AnticancerLeukemia, Breast Cancer, Lung Cancer
Anti-inflammatoryArthritis, Pain Management
AntimicrobialBacterial and Fungal Infections
AntiviralHIV, Other Viral Infections
AnticoagulantThrombosis, Embolism
NeuroprotectiveAlzheimer's Disease, Parkinson's Disease

Rationale for Investigating the 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine Scaffold and its Analogues

The specific focus on the this compound scaffold is a result of strategic molecular design in medicinal chemistry. The rationale for its investigation is built upon the established biological significance of the benzopyran core and the targeted introduction of specific substituents to modulate its activity.

The introduction of a chlorine atom at the 6-position of the benzopyran ring is a key modification. Halogenation is a widely used strategy in drug discovery to enhance the pharmacological profile of a lead compound. researchgate.netnih.gov A chlorine substituent can influence a molecule's:

Lipophilicity: Affecting its ability to cross cell membranes and its distribution in the body.

Metabolic Stability: Potentially blocking sites of metabolic degradation, thereby prolonging the drug's action.

Binding Affinity: The electronegativity and size of the chlorine atom can lead to stronger interactions with biological targets. chemrxiv.org

Research into substituted benzopyrans has shown that modifications at the 6-position can be particularly effective in optimizing potency and efficacy. nih.gov For instance, studies on a series of benzopyran derivatives as selective COX-2 inhibitors revealed that analogues with a 6-chloro or 6-bromo substituent were among the most potent and selective. nih.gov

The amine group at the 3-position is another critical feature. The presence of a basic nitrogen atom allows for the formation of ionic interactions with biological targets, such as amino acid residues in enzymes or receptors. This functional group is also a key site for further chemical modification to explore structure-activity relationships (SAR).

Therefore, the investigation of the this compound scaffold is driven by the hypothesis that the combination of the benzopyran core, the strategically placed chlorine atom, and the reactive amine group will result in compounds with enhanced and potentially novel therapeutic properties.

Structural Feature Rationale in Drug Design Potential Impact
Benzopyran ScaffoldPrivileged structure with known biological activity. Provides a foundational framework for interacting with biological systems.
6-Chloro SubstituentHalogenation can improve pharmacokinetic and pharmacodynamic properties. chemrxiv.orgEnhanced potency, selectivity, and metabolic stability. nih.gov
3-Amine GroupProvides a site for key binding interactions and further chemical modification.Improved target affinity and allows for the generation of diverse analogues for SAR studies.

Historical Context of Related Chroman and Benzopyran Systems in Drug Discovery

The exploration of benzopyran and its saturated form, chroman, in drug discovery has a rich history. These scaffolds are considered "privileged structures" because they are capable of binding to multiple, unrelated biological targets, making them versatile starting points for drug development.

One of the earliest and most well-known examples of a benzopyran-based drug is Warfarin , an anticoagulant first approved for medical use in the 1950s. Warfarin's structure is based on the coumarin (B35378) (a benzo-α-pyrone) nucleus, highlighting the early recognition of the therapeutic potential of this chemical class.

Over the decades, research has expanded to various subclasses of benzopyrans. Chromones (benzo-γ-pyrones) have been extensively investigated, leading to the development of drugs like Cromoglicic acid for the treatment of asthma. The chromone (B188151) scaffold has also been a focus in the development of anticancer agents.

The development of synthetic methodologies has allowed for the creation of vast libraries of benzopyran and chroman derivatives, each with unique substitution patterns. This has led to the identification of compounds with a wide array of biological activities, from inhibitors of Rho-associated protein kinase (ROCK) for potential use in cardiovascular and neurological disorders, to potent and selective inhibitors of enzymes like COX-2 for anti-inflammatory applications. nih.govnih.gov

The historical success of drugs and clinical candidates containing the benzopyran and chroman ring systems provides a strong precedent for the continued investigation of novel analogues like this compound. The accumulated knowledge from decades of research on these scaffolds provides a valuable foundation for the rational design of new and improved therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEGKILGPOHDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Molecular Design of 6 Chloro 3,4 Dihydro 2h 1 Benzopyran 3 Amine Analogues

Influence of Substituents on Biological Activity Profiles

The biological activity of benzopyran derivatives can be significantly modulated by the introduction, removal, or modification of chemical substituents at various positions on the core structure. These changes can affect the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Electronic Effects: Chlorine is an electron-withdrawing group, which influences the electron density of the aromatic ring. This modification can affect the reactivity of the molecule and its ability to participate in crucial interactions, such as π-π stacking with aromatic amino acid residues in a protein's active site. researchgate.net

Physicochemical Properties: A primary effect of chlorination is the increase in lipophilicity (fat-solubility). researchgate.net This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially leading to greater bioavailability and efficacy. researchgate.net The carbon-chlorine bond can also display oxidation activities, and its presence can increase the reactivity of remote carbon atoms by altering the electronic properties of the molecule. researchgate.net

Binding Interactions: The chlorine atom can act as a key binding point, participating in halogen bonding or hydrophobic interactions within the target protein's binding pocket. In many cases, chlorine proves to be an optimal substituent for enhancing the potency and selectivity of a drug candidate. eurochlor.orgnih.gov The substitution position of the chlorine atom can significantly influence both the activity and the selectivity of the compound. nih.gov

The strategic placement of a chlorine atom is an empirically driven process, where its presence can be essential for the desired biological effect, while in other contexts, it could diminish or abolish activity. eurochlor.org

The primary amine group at the C-3 position is a versatile handle for chemical modification, and its substitution pattern profoundly impacts target interaction and pharmacological profile. Derivatization of this amine can alter the compound's basicity, steric bulk, and hydrogen bonding capacity, which are all critical for specific receptor recognition.

Studies on substituted 3-amino-3,4-dihydro-2H-1-benzopyrans have revealed their potential as ligands for various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.gov The nature of the substituents on the nitrogen atom dictates the affinity and selectivity for these targets. For instance, certain N-substituted derivatives exhibit high affinity for 5-HT1A, 5-HT2A, or D2 receptors, with some compounds acting as mixed 5-HT1A/5-HT2A ligands. nih.gov The alteration of a tertiary amine group, in particular, can lead to obvious changes in bioactivity. nih.gov

The table below illustrates how different substitutions on the amine functionality of benzopyran-related scaffolds can influence their biological activity, based on findings from various studies.

Compound ClassAmine SubstitutionTarget/ActivityKey Finding
3-AminobenzopyransVarious N-substitutions5-HT1A, 5-HT2A, D2 ReceptorsSpecific substitutions lead to potent and selective ligands for individual or mixed receptor types. nih.gov
ChlorochalconesTertiary Amine GroupsAcetylcholinesterase (AChE)Alteration of the tertiary amine group significantly changes inhibitory activity and selectivity. nih.gov
2,6-Diaminopyridine-Coupled RhodaminePrimary vs. N-formyl AmineMetal Ion SensingSubstitution on the amine affects the sensitivity and selectivity for different metal ions (Fe³⁺ vs. Al³⁺). nih.gov

This table is a representative summary and not an exhaustive list of all possible substitutions and their effects.

Beyond substitutions, modifications to the core benzopyran ring system and the stereochemistry of the chiral center at C-3 are fundamental to molecular design.

Ring System Modifications: Altering the benzopyran scaffold, for example by fusing additional rings, can conformationally restrict the molecule. Such changes can lead to a better fit within a specific biological target, thereby enhancing potency. In a study of benzopyrano[3,4b] researchgate.netnih.govoxazines, which are conformationally restricted analogues, molecular shape was identified as a crucial structural prerequisite for high pharmacological activity. nih.gov

Stereochemistry: The C-3 amine is attached to a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity, meaning they will interact differently with each enantiomer. One enantiomer may exhibit significantly higher potency, act on a different target, or have a different metabolic profile compared to the other. Therefore, the specific stereochemistry at the C-3 position is a critical factor in determining the biological and therapeutic properties of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine analogues.

Computational Chemistry and Molecular Modeling Studies

Computational techniques are indispensable tools for understanding SAR at a molecular level. They allow for the rationalization of experimental data and provide predictive models to guide the design of new, more effective compounds, saving time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a mathematical model is developed that can predict the activity of new, unsynthesized compounds.

For benzopyran derivatives, 2D- and 3D-QSAR models have been successfully established. nih.gov

2D-QSAR: These models correlate biological activity with physicochemical descriptors such as lipophilicity (logP) and electronic parameters. For a series of benzopyranes, 2D-QSAR studies revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity, indicating that more lipophilic compounds tend to show higher biological activity. nih.gov

3D-QSAR: These models consider the three-dimensional properties of the molecules. Techniques like GRID-independent molecular descriptors (GRIND) help recognize important pharmacophoric features and their required spatial arrangement for optimal biological activity. nih.gov For benzopyran derivatives, these models have highlighted that the molecular shape is a key determinant of high pharmacological activity. nih.gov

The table below summarizes key parameters often used in QSAR studies of benzopyran derivatives.

QSAR ParameterDescriptionImplication for Activity
LogP A measure of lipophilicity (water vs. octanol (B41247) partition coefficient).Higher lipophilicity often correlates with increased activity for P-gp inhibitors, likely due to better membrane partitioning. nih.gov
Hydrophobic vdW Surface Area The surface area of the molecule contributed by hydrophobic atoms.A linear correlation was found, suggesting that increased hydrophobic surface area enhances biological activity. nih.gov
Pharmacophoric Distances The spatial distances between key features like hydrogen bond donors, acceptors, and hydrophobic centers.3D-QSAR models use these distances to define the optimal geometry for target binding. nih.gov

This table provides examples of descriptors and their general implications as identified in QSAR studies of related compounds.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. science.gov This technique is instrumental in elucidating the binding mode of a potential drug and understanding the specific molecular interactions that stabilize the ligand-receptor complex.

For analogues of this compound, docking simulations can provide insights into:

Binding Pose: The most likely conformation and orientation of the ligand within the protein's active site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, ionic bonds, or halogen bonds. nih.gov For example, docking studies on related chloro-containing inhibitors have shown how the chlorine atom can fit into a hydrophobic pocket or how an amine group forms critical hydrogen bonds with residues like serine or tyrosine. nih.govresearchgate.net

Binding Affinity: Scoring functions are used to estimate the binding energy, which helps in ranking different compounds and predicting their relative potencies. nih.gov

By visualizing these interactions, medicinal chemists can understand why certain structural modifications enhance activity while others diminish it, allowing for the rational design of new derivatives with improved binding affinity and selectivity. science.gov

Conformational Analysis of the Benzopyran-3-amine Scaffold and its Derivatives

The three-dimensional arrangement of the this compound scaffold is critical for its interaction with biological targets. The conformational flexibility of the dihydropyran ring largely dictates the spatial orientation of key pharmacophoric features, namely the amine group at the C3 position. Analysis of related pyran and chromene systems reveals that the dihydropyran ring typically adopts non-planar conformations to minimize steric strain. nih.govresearchgate.net

The most common conformations for such six-membered heterocyclic rings are the "half-chair" and "sofa" forms. nih.govresearchgate.net In the half-chair conformation, four atoms are coplanar, while the other two are positioned above and below this plane. In the sofa conformation, five atoms lie in a plane, with a single atom out of the plane. The specific conformation adopted by the this compound scaffold can be influenced by substituents on both the aromatic and dihydropyran rings. For instance, studies on halogenated pyrans have shown that repulsive forces between axial substituents can lead to deviations in intra-annular torsion angles. beilstein-journals.org

The amine substituent at the C3 position can exist in two primary orientations: axial and equatorial. These two conformers can interconvert via ring flipping, and their relative stability depends on the steric and electronic environment. The orientation of the C3-amine group is a crucial determinant of binding affinity and selectivity for various receptors. nih.gov Computational modeling and NMR spectroscopy are key techniques used to determine the preferred conformation and the energy barrier between different conformational states. mdpi.com

Table 1: Potential Conformations of the Dihydropyran Ring in Benzopyran-3-amine Derivatives

ConformationDescriptionKey Structural FeatureInfluence on Amine Position
Half-ChairFour atoms are coplanar, with two atoms displaced on opposite sides of the plane. nih.govStaggered arrangement of substituents, reducing torsional strain.Allows for distinct axial and equatorial positioning of the C3-amine group.
SofaFive atoms are coplanar, with one atom out of the plane. nih.govresearchgate.netCan be adopted to alleviate specific steric clashes.Affects the relative orientation of the amine group to the benzopyran ring system.
Twist-BoatA flexible conformation that is typically a transition state between other forms but can be stabilized by certain substitution patterns.Avoids eclipsing interactions present in the pure boat form.Represents a higher-energy state that influences the dynamic equilibrium of conformers.

Rational Drug Design Principles Applied to the this compound Core

The this compound core serves as a versatile template for the application of modern rational drug design strategies. These approaches aim to systematically modify the lead structure to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. researchgate.net

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. researchgate.netnih.gov The goal is to discover novel chemical entities with improved properties or to navigate around existing patents. uniroma1.it For the this compound core, scaffold hopping could involve replacing the benzopyran system with other bicyclic or heterocyclic frameworks that maintain a similar three-dimensional arrangement of the chloro substituent, the aromatic ring, and the amine functional group.

Bioisosteric replacement, a related concept, focuses on substituting specific functional groups or fragments with others that possess similar physical or chemical properties, leading to a comparable biological response. nih.gov This technique is widely used to enhance potency, modulate metabolism, or improve synthetic accessibility. researchgate.net In the context of the benzopyran scaffold, bioisosteric replacements can be considered for several positions.

Aromatic Ring: The benzene (B151609) portion of the benzopyran could be replaced with various heterocycles like pyridine, thiophene, or pyrazole (B372694) to modulate electronic properties and explore new interactions with the target protein.

Chloro Group: The chlorine atom at the C6 position can be replaced with other halogens (e.g., F, Br) or pseudo-halogens (e.g., CF₃, CN) to fine-tune lipophilicity and electronic character. The chlorine atom itself can act as a poor proton acceptor in hydrogen bonds. researchgate.net

Ring Oxygen: The oxygen atom in the dihydropyran ring could be replaced with a sulfur atom (thiochromane) or a methylene (B1212753) group (tetrahydronaphthalene) to alter the geometry and hydrogen-bonding capacity of the scaffold.

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacements for the Benzopyran Core

Original Scaffold/GroupPotential ReplacementRationale for Replacement
BenzopyranIndaneMaintains bicyclic structure with different ring geometry.
BenzopyranTetrahydroquinolineIntroduces a basic nitrogen atom into the ring system, altering solubility and binding.
BenzopyranPhthalan (Dihydroisobenzofuran)Isomeric scaffold with altered positioning of the heterocyclic oxygen atom.
6-Chloro groupTrifluoromethyl (CF₃) groupActs as a bioisostere for chlorine, increasing lipophilicity and metabolic stability.
Ring Oxygen (O)Sulfur (S)Modifies bond angles, ring conformation, and hydrogen-bonding potential.

Fragment-based drug design (FBDD) is a powerful method for developing lead compounds by starting with small, low-complexity molecules ("fragments") that bind weakly to the target. frontiersin.orgfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org The this compound structure can be deconstructed into key fragments that can be explored using FBDD principles.

The core structure aligns well with the "Rule of Three" often used to define fragments (Molecular Weight < 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3). dtu.dk The primary fragments could be considered as:

A 4-chlorophenol (B41353) fragment.

An aminodihydropyran fragment.

In an FBDD approach, these or similar fragments would be screened for binding to a biological target. Once a hit is identified, structure-guided methods are used to elaborate on it. frontiersin.org There are three main strategies for this elaboration:

Fragment Growing: A confirmed fragment hit is extended by adding new chemical moieties to occupy adjacent pockets in the binding site, thereby increasing affinity. frontiersin.org For example, starting with a simple chlorophenol fragment, one could systematically add the aminopyran ring to build the final molecule.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. frontiersin.org

Fragment Merging: This strategy involves combining the structural features of multiple, overlapping fragment hits into a single new chemical entity. frontiersin.org

The optimization of the amine substituent in benzopyran derivatives, where secondary, tertiary, and quaternary amines show different cytotoxic activities, is a practical example of fragment evolution or growing, demonstrating how small modifications can significantly impact biological function. nih.gov

Table 3: FBDD Strategies for Optimizing Benzopyran-3-amine Analogues

FBDD StrategyApplication to Benzopyran-3-amine CoreExample
Fragment GrowingElaborating a smaller, core fragment to improve binding affinity and selectivity. frontiersin.orgStarting with a 6-chlorochromanone hit and adding different amine functionalities at the C3 position.
Fragment LinkingConnecting two distinct fragments that bind in adjacent pockets of a target protein. frontiersin.orgLinking a chlorophenol fragment to another small molecule known to bind nearby using an appropriate chemical tether.
Fragment MergingCombining the features of two or more fragments that occupy overlapping binding space. frontiersin.orgDesigning a novel core that incorporates the key binding elements of a 6-chlorobenzopyran fragment and another unrelated fragment hit.

Future Research Directions and Therapeutic Potential of the 6 Chloro 3,4 Dihydro 2h 1 Benzopyran 3 Amine Scaffold

Optimization Strategies for Lead Compounds within the Benzopyran-3-amine Class

The optimization of lead compounds derived from the benzopyran-3-amine scaffold is crucial for enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity. nih.govnih.gov

Key optimization strategies include:

Modification of the Amine Group: The amine function is a critical determinant of cytotoxicity and biological interaction. nih.gov SAR studies have shown that the nature of the amine (primary, secondary, or tertiary) significantly impacts activity, with tertiary amines often exhibiting the most potent cytotoxic effects in certain cancer cell lines. nih.gov

Substitution on the Benzopyran Ring: Altering substituents on the aromatic ring can modulate activity. For instance, the presence and position of groups like a p-fluorobenzyloxy substituent have been shown to be important for the cytotoxic activity of some benzopyran derivatives against triple-negative breast cancer cells. nih.gov

Side Chain Modifications: Changes to side chains attached to the core structure can lead to substantial differences in activity and toxicity. The conversion of a carboxyl group in a side chain to an amide, for example, has been shown to increase both the activity and toxicity of certain benzopyran-1-one derivatives. nih.gov

Stereochemistry: The spatial arrangement of atoms is critical. Many biological targets are stereoselective, and isolating or synthesizing specific enantiomers or diastereomers can lead to more potent and selective compounds.

Table 1: Structure-Activity Relationship (SAR) Insights for Benzopyran Derivatives
Modification SiteStructural ChangeObserved Impact on Biological ActivityReference
Amine Group (Propyl Chain)Conversion from secondary to tertiary amine (N-methylation)Increased cytotoxic activity in TNBC cell lines. nih.gov nih.gov
Amine Group (Propyl Chain)Quaternization of the amineDecreased cytotoxicity, likely due to reduced cell membrane diffusion. nih.gov nih.gov
Side Chain (Carboxyl Group)Conversion to an amideConsiderable increase in both activity and toxicity. nih.gov nih.gov
Benzopyran SkeletonHydrolysis of the lactone ringConsiderable decrease in gastroprotective activity. nih.gov nih.gov
Benzopyran RingSelective methylation of a phenolic hydroxyl groupSmall decrease in activity. nih.gov nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for Benzopyran-3-amine Derivatives

Derivatives of the benzopyran scaffold have demonstrated a remarkable diversity of biological activities, suggesting their potential application across a wide spectrum of diseases. frontiersin.org The structural versatility of this moiety allows it to interact with numerous cellular targets. ijbpas.com

Potential therapeutic areas for benzopyran-3-amine derivatives include:

Oncology: Benzopyran derivatives have shown significant antitumor activity. frontiersin.org Certain analogues exhibit cytotoxicity against various cancer cell lines, including triple-negative breast cancer and leukemia. nih.govresearchgate.net

Infectious Diseases: The scaffold is a promising foundation for developing new antimicrobial agents. derpharmachemica.com Derivatives have been synthesized and tested for activity against bacteria such as Bacillus subtilis and Escherichia coli, as well as for antitubercular and antifungal properties. researchgate.netresearchgate.netresearchgate.net

Inflammatory Diseases: Anti-inflammatory properties are a well-documented activity of this class of compounds. derpharmachemica.com This opens avenues for treating conditions like arthritis and other inflammatory disorders. nih.gov

Neurodegenerative Diseases: Some benzopyran derivatives are being investigated for use in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. nih.govresearchgate.net

Cardiovascular Conditions: Researchers have synthesized benzopyran analogues with antiarrhythmic and antioxidant activities, which could be beneficial in treating myocardial ischemia and reperfusion injury. nih.gov

Table 2: Investigated Therapeutic Areas for Benzopyran Derivatives
Therapeutic AreaSpecific Application / TargetReference
OncologyAntitumor, Cytotoxic agents against various cancer cell lines. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Infectious DiseasesAntibacterial, Antifungal, Antiviral, Anti-HIV, Antitubercular. researchgate.net researchgate.net
InflammationAnti-inflammatory, Anti-arthritis. derpharmachemica.comnih.gov derpharmachemica.comnih.gov
NeurodegenerationAnti-Alzheimer's disease, Parkinson's disease. nih.govresearchgate.net nih.govresearchgate.net
Cardiovascular DiseaseAnti-Arrhythmia, Antioxidant for myocardial injury. nih.gov nih.gov
Metabolic DisordersTreatment of type 2 diabetes. nih.gov nih.gov

Development of Advanced Preclinical Pharmacological Models for Efficacy and Selectivity Studies

To accurately assess the therapeutic potential of novel 6-chloro-3,4-dihydro-2H-1-benzopyran-3-amine derivatives, robust and sophisticated preclinical models are essential. These models, spanning from in vitro cellular assays to in vivo animal studies, are critical for evaluating efficacy, selectivity, and mechanism of action before any potential clinical evaluation. nih.gov

Examples of preclinical models used for evaluating benzopyran derivatives include:

In Vitro Models:

Cell-Based Assays: Human cancer cell lines such as PC3 (prostate cancer), MDA-MB-231 (breast cancer), and various leukemia cell lines (U937, K562, MOLT-4, HL60) are used to screen for cytotoxic and anti-proliferative effects. frontiersin.orgacs.org

Antimicrobial Susceptibility Tests: The Alamar Blue Susceptibility Test (MABA) is employed to assess the antitubercular activity of compounds against Mycobacterium tuberculosis strains (e.g., H37Rv). researchgate.net Similarly, antiplasmodial activity is screened against Plasmodium falciparum strains (e.g., 3D7 and K1). nih.gov

Enzyme Inhibition Assays: Specific enzyme targets, such as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), are used in screening campaigns to identify selective inhibitors. mdpi.com

Electrophysiological Studies: For cardiovascular applications, isolated heart preparations (e.g., Langendorff mode) and conventional microelectrode methods are used to study the effects on cardiac action potentials and intervals. nih.gov

In Vivo Models:

Rodent Models: CD-1 mice have been used to evaluate the effects of benzopyran derivatives on benign prostatic hyperplasia by observing the involution of the ventral prostate. acs.org For infectious diseases, albino mouse models infected with pathogens like Plasmodium berghei are used to test the in vivo efficacy of antimalarial candidates. nih.gov

Table 3: Preclinical Models for Pharmacological Evaluation of Benzopyran Derivatives
Model TypeSpecific ModelTherapeutic AreaEndpoint MeasuredReference
In VitroHuman Prostate Cancer PC3/ER Cell LineOncology / EndocrinologyTranscriptional activity (EC50) acs.org
In VitroPlasmodium falciparum (3D7 & K1 strains)Infectious Disease (Malaria)Antiplasmodial activity (IC50) nih.gov
In VitroMycobacterium tuberculosis (H37Rv strain)Infectious Disease (Tuberculosis)Antitubercular activity (MIC) researchgate.net
In VitroIsolated Rat Heart (Langendorff)CardiovascularAntiarrhythmic activity, QT/QRS intervals nih.gov
In VivoCD-1 MiceBenign Prostatic HyperplasiaInvolution of ventral prostate acs.org
In VivoP. berghei / Albino Mouse ModelInfectious Disease (Malaria)Antimalarial activity (parasite suppression) nih.gov

Strategic Integration of Synthetic Methodologies with Computational and Biological Screening

Modern drug discovery relies on a multidisciplinary approach that combines chemical synthesis, computational modeling, and biological testing to accelerate the identification and optimization of new drug candidates. researchgate.net This integrated strategy is particularly applicable to the development of derivatives from the this compound scaffold.

The workflow typically involves:

Computational Design: Molecular docking studies are performed to predict how different derivatives of the benzopyran scaffold will bind to a specific biological target, such as a protein or enzyme. This allows for the in silico screening of virtual libraries and the prioritization of compounds with the highest predicted binding affinity for synthesis. researchgate.net

Efficient Synthesis: Advanced and efficient synthetic methodologies are employed to create libraries of the designed compounds. amazonaws.com This can involve multi-step or one-pot reactions to generate structural diversity around the core scaffold. beilstein-journals.org

Biological Screening: The synthesized compounds are then subjected to in vitro biological evaluation. This can range from high-throughput screening against a specific target to broader phenotypic screens that assess activity against whole cells or organisms. researchgate.netresearchgate.net

Iterative Optimization: The data from biological screening feeds back into the computational design phase. Hits from the initial screen become the basis for a new round of design, synthesis, and testing, allowing for the iterative refinement of the chemical structure to improve desired properties. This cycle is repeated to generate optimized lead compounds.

One study on antitubercular agents based on a benzopyran scaffold exemplifies this integrated approach, where molecular docking was used to identify promising candidates for synthesis, which were then evaluated in vitro using the Alamar Blue Susceptibility Test. researchgate.net

Role of this compound as a Promising Scaffold in Contemporary Drug Discovery

The this compound scaffold stands out as a highly promising starting point for drug discovery. Its potential stems from the combination of the versatile benzopyran core and the strategic placement of a chlorine substituent.

The importance of this scaffold is underscored by several factors:

Proven Biological Relevance: The broader benzopyran class is found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, validating its utility as a privileged scaffold. derpharmachemica.comnih.govijbpas.com

Synthetic Tractability: The benzopyran ring system is synthetically accessible, allowing for the creation of diverse libraries of compounds for screening and optimization. nih.govresearchgate.net

The "Magic Chloro" Effect: The chlorine atom at the 6-position is not merely a placeholder. Halogen atoms, particularly chlorine, play a profound role in medicinal chemistry. chemrxiv.org A chloro substituent can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with protein targets through mechanisms like halogen bonding. chemrxiv.orgyoutube.com The versatility of the chloro group allows it to act as an isostere for other groups and its introduction is often a key step in lead optimization. chemrxiv.org The presence of chlorine is a feature in a large number of FDA-approved drugs, highlighting its importance in successful drug design. nih.gov

Q & A

Q. What are the established synthetic routes for 6-chloro-3,4-dihydro-2H-1-benzopyran-3-amine, and what key intermediates should be prioritized?

Methodological Answer: Synthesis typically involves cyclization of chlorinated precursors with amine-containing nucleophiles. For example:

Nucleophilic substitution : React 6-chloro-3,4-dihydro-2H-1-benzopyran derivatives with ammonia or protected amines under basic conditions (e.g., Na₂CO₃ or K₂CO₃) to introduce the amine group .

Reductive amination : Use ketone intermediates (e.g., 6-chloro-3,4-dihydro-2H-1-benzopyran-3-one) with ammonium acetate and reducing agents like NaBH₃CN .
Key intermediates :

  • 3-Keto derivatives : Critical for reductive amination.
  • Chlorinated benzopyran scaffolds : Ensure regioselectivity by optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration by co-crystallizing with chiral auxiliaries (e.g., Mosher’s acid) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or ROESY experiments to confirm spatial arrangement .

Advanced Research Questions

Q. What computational strategies can predict the bioactive conformations of this compound for target-specific drug design?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions using software like GROMACS or AMBER. Focus on the benzopyran core’s flexibility and chlorine’s electronic effects on binding .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with known benzopyran-based inhibitors (e.g., antiviral agents) .
  • Machine Learning (ML) : Train models on benzopyran derivatives’ bioactivity data to predict SAR for novel targets (e.g., viral proteases) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected byproducts in nucleophilic substitutions)?

Methodological Answer:

  • Mechanistic Re-evaluation :
    • Isolate intermediates : Use quench-flow techniques to trap transient species (e.g., radical intermediates in SNAr reactions) .
    • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to distinguish between concerted vs. stepwise mechanisms .
  • Byproduct Analysis :
    • LC-MS/MS : Identify side products (e.g., dimerization via amine oxidation) and optimize reaction conditions (e.g., inert atmosphere, lower temperature) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in pH 1–13 buffers at 37°C for 24–72 hours; monitor degradation via UPLC-PDA .
    • Oxidative stress : Expose to H₂O₂ (3–30% v/v) and analyze radical-mediated decomposition using ESR spectroscopy .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify metabolites via HRMS .

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